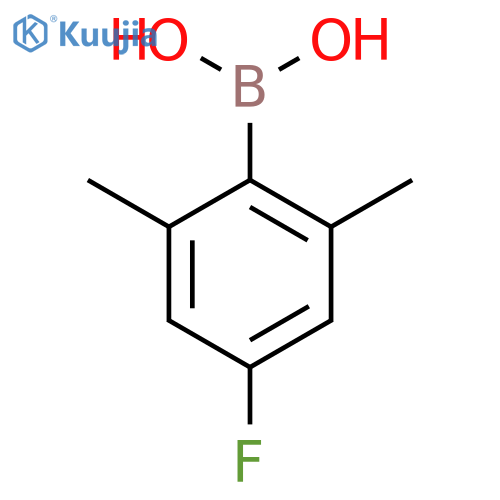

Cas no 1392512-54-7 (2,6-Dimethyl-4-fluorophenylboronic Acid)

1392512-54-7 structure

商品名:2,6-Dimethyl-4-fluorophenylboronic Acid

CAS番号:1392512-54-7

MF:C8H10BFO2

メガワット:167.973206043243

MDL:MFCD23712929

CID:4593541

PubChem ID:66552110

2,6-Dimethyl-4-fluorophenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (4-fluoro-2,6-dimethylphenyl)boronic acid

- 2,6-Dimethyl-4-fluorophenylboronic acid

- 2,6-Dimethyl-4-fluorophenylboronicacid

- F15549

- 4-fluoro-2,6-dimethylphenylboronic acid

- B-(4-Fluoro-2,6-dimethylphenyl)boronic acid

- AB93164

- CS-0189753

- EN300-3172382

- 1392512-54-7

- AKOS027425497

- (4-fluoro-2,6-dimethylphenyl)boronicacid

- (4-Fluoro-2,6-dimethyl-phenyl)boronic acid

- DB-400458

- Z1681368452

- MFCD23712929

- 2,6-Dimethyl-4-fluorophenylboronic Acid

-

- MDL: MFCD23712929

- インチ: 1S/C8H10BFO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3

- InChIKey: GNTWJIXJCKRFJD-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C(B(O)O)=C(C)C=1

計算された属性

- せいみつぶんしりょう: 168.0757879 g/mol

- どういたいしつりょう: 168.0757879 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 167.98

- トポロジー分子極性表面積: 40.5

2,6-Dimethyl-4-fluorophenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB504372-5 g |

2,6-Dimethyl-4-fluorophenylboronic acid; . |

1392512-54-7 | 5g |

€1,134.40 | 2023-04-18 | ||

| Enamine | EN300-3172382-5.0g |

(4-fluoro-2,6-dimethylphenyl)boronic acid |

1392512-54-7 | 95.0% | 5.0g |

$820.0 | 2025-03-19 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00723-5g |

(4-fluoro-2,6-dimethylphenyl)boronic acid |

1392512-54-7 | 95% | 5g |

$1200 | 2023-09-07 | |

| Enamine | EN300-3172382-0.25g |

(4-fluoro-2,6-dimethylphenyl)boronic acid |

1392512-54-7 | 95.0% | 0.25g |

$100.0 | 2025-03-19 | |

| Advanced ChemBlocks | N25082-1G |

2,6-Dimethyl-4-fluorophenylboronic acid |

1392512-54-7 | 97% | 1G |

$200 | 2023-09-15 | |

| abcr | AB504372-500 mg |

2,6-Dimethyl-4-fluorophenylboronic acid; . |

1392512-54-7 | 500MG |

€266.20 | 2023-04-18 | ||

| Enamine | EN300-3172382-5g |

(4-fluoro-2,6-dimethylphenyl)boronic acid |

1392512-54-7 | 95% | 5g |

$1779.0 | 2023-09-05 | |

| A2B Chem LLC | BA15012-250mg |

(4-Fluoro-2,6-dimethylphenyl)boronic acid |

1392512-54-7 | 97% | 250mg |

$63.00 | 2024-04-20 | |

| abcr | AB504372-500mg |

2,6-Dimethyl-4-fluorophenylboronic acid; . |

1392512-54-7 | 500mg |

€266.20 | 2023-09-02 | ||

| Ambeed | A210942-100mg |

(4-Fluoro-2,6-dimethylphenyl)boronic acid |

1392512-54-7 | 97% | 100mg |

$55.0 | 2025-02-27 |

2,6-Dimethyl-4-fluorophenylboronic Acid 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1392512-54-7 (2,6-Dimethyl-4-fluorophenylboronic Acid) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1392512-54-7)2,6-Dimethyl-4-fluorophenylboronic Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):182.0/541.0